2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Description
Properties
Molecular Formula |
C7H5BrIN3 |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
2-bromo-7-iodo-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrIN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3 |
InChI Key |
RCRGQDPKSQZEDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=CN=C21)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple stepsThe subsequent steps include the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts.
Hydrazine Monohydrate: Used in the preparation of pyrazole intermediates.
Gold Catalysts: Employed in cyclization reactions.
Sodium Hydride: Used for final cyclization steps.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Materials Science: It can be used in the synthesis of organic materials with specific electronic properties.
Biological Studies: The compound’s derivatives have shown antimicrobial, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, and modulate their activity. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrrolo[2,3-b]pyrazines
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
- Key Features: Substituents: Br (position 2), Cl (position 3). Reactivity: Regioselective amination under metal-free (microwave) vs. metal-catalyzed (Buchwald) conditions yields 3-amino or 2-amino derivatives, respectively. Demonstrates halogen-dependent reactivity . Applications: Precursor for optoelectronic materials (e.g., 1,7-dihydrodipyrrolopyrazines with enhanced thermal stability) .
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyrazine (Compound 35)
Comparison :
- The target compound’s iodine at position 7 (vs. position 3 in Compound 35) may alter electronic properties, making it more reactive in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability.
Sulfonyl and Tosyl Derivatives
7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
- Key Features: Substituents: Br (position 7), sulfonyl group (position 5). Synthesis: Pd-catalyzed sulfonylation .
| Property | This compound | 7-Bromo-5-sulfonyl derivative |
|---|---|---|
| Solubility | Low (hydrophobic halogens) | Moderate (polar sulfonyl group) |
| Biological Activity | Kinase inhibition potential | Not reported |
2-Chloro-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Comparison :
Kinase Inhibitor Scaffolds
5H-Pyrrolo[2,3-b]pyrazine FGFR Inhibitors
Comparison :
- The target compound’s iodine at position 7 may engage in halogen bonding with kinase ATP pockets, a feature absent in non-iodinated analogs.
Pyrido[2,3-b]pyrazine Derivatives
- Key Features :
| Property | Pyrrolo[2,3-b]pyrazines | Pyrido[2,3-b]pyrazines |
|---|---|---|
| Electronic Properties | Moderate π-deficiency | High π-deficiency (suitable for ICT) |
| Biological Targets | Kinases (FGFR, c-Met) | PI3K, DRAK2 |
Tables :
Table 1: Comparative Reactivity of Halogenated Pyrrolo[2,3-b]pyrazines
Biological Activity
2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- CAS Number : 2071708-79-5
- Molecular Formula : C₇H₅BrIN₃
- Molecular Weight : 337.94 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyrazine core, substituted with bromine and iodine atoms, which may influence its biological activity.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets in cells. Studies suggest that compounds in the pyrrolo[2,3-b]pyrazine class may exhibit:
- Kinase Inhibition : Potential inhibition of signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating a potential role in treating infections.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyrazines can exhibit significant antitumor properties. For instance:
- Compounds with similar structures have been reported to inhibit cancer cell lines by inducing apoptosis and cell cycle arrest. Notably, studies have shown that brominated derivatives enhance cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar pyrazole derivatives have demonstrated:
- Inhibition of Fungal Growth : Certain derivatives have shown antifungal activity against pathogens such as Rhizoctonia solani, with EC50 values indicating effectiveness at low concentrations (e.g., 0.37 μg/mL) compared to standard antifungal agents .
Study on Antitumor Effects
A study focusing on the cytotoxic effects of various pyrazole derivatives found that those containing halogen substituents (like bromine and iodine) exhibited enhanced activity against breast cancer cells. The combination treatment with doxorubicin showed a significant synergistic effect, particularly in the more aggressive Claudin-low subtype of breast cancer .
Study on Antimicrobial Properties
Another investigation into the antifungal properties of pyrazole derivatives highlighted the promising results against Alternaria porri and other phytopathogenic fungi. The findings suggest that structural modifications can lead to improved bioactivity, paving the way for novel antifungal agents derived from this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
